5-Methoxy-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the empirical formula C10H9NO3 . It is a type of molecule that plays a significant role in cell biology . This compound is used as a reactant for the preparation of various substances, including anticancer agents, a fluorescent small molecule probe for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, selective Dopamine D3 receptor ligands, 5-HT4 receptor ligands, inhibitors of Mycobacterium tuberculosis pantothenate synthetase, hypoxia selective cytotoxins, and potent antitumor bifunctional DNA alkylating agents .
Molecular Structure Analysis
The molecular weight of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is 191.18 . The InChI code for this compound is 1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
The melting point of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is 199-201 °C . The SMILES string for this compound is COc1ccc2[nH]c(cc2c1)C(O)=O .
Scientific Research Applications
Spectroscopic Analysis
The compound 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid, in the form of its methyl ester (MMIC), has been extensively characterized through spectroscopic methods such as FT-IR, FT-Raman, and UV-visible spectroscopy. This characterization has provided detailed insights into the electronic nature of the molecule, including its vibration modes and electronic transitions. The molecule's vibrational modes were specifically studied in the ranges of 4000–500 and 4000–50 cm−1, providing a comprehensive spectral profile (Almutairi et al., 2017).
Computational Analysis
Computational studies using DFT methods and the 6-311++G (d,p) basis set were conducted on MMIC. These studies included calculating the HOMO-LUMO energy distribution and analyzing bonding and anti-bonding structures through the natural bond orbital (NBO) approach. The reactivity of the molecule was investigated by identifying the positive and negative centers using chemical descriptors and molecular electrostatic potential (MEP) analysis. The chemical shifts in the 1H and 13C NMR spectra were also analyzed, offering insights into the magnetic field environment of the molecule. Additionally, the non-linear optical (NLO) properties were studied, highlighting its potential applications in this area (Almutairi et al., 2017).
Structural Studies and Synthesis
Crystal Structure Analysis
The crystal structure of 5-Methoxyindole-3-acetic acid (5-MIAA) was determined using the direct method and symbolic addition procedure. This analysis revealed that the molecules form a unique double-layered sheet structure, held together by N–H···O hydrogen bonds and van der Waals forces. The structure displayed distinct conformational features compared to indole-3-acetic acid, particularly in the orientation of the carboxyl group relative to the indole plane (Sakaki et al., 1975).
Synthesis of Novel Derivatives
A variety of indole carboxylic acids, including 2-Methylindole-3-acetic acid and its 5-methoxy derivative, were synthesized and further usedto condense with substituted o-phenylenediamines. This process, facilitated by high-temperature conditions and polyphosphoric acid as a catalyst, led to the formation of combined indole-benzimidazoles. The synthesis of these novel derivatives opens up potential avenues for the development of molecules with biological activity (Wang et al., 2016).
Safety And Hazards
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
properties
IUPAC Name |
5-methoxy-1-methylindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXRUBZTKAYNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349439 | |
Record name | 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
59908-54-2 | |
Record name | 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.